(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 59128-16-4
VCID: VC16257486
InChI: InChI=1S/C9H6Br2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15)
SMILES:
Molecular Formula: C9H6Br2N2O2
Molecular Weight: 333.96 g/mol

(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS No.: 59128-16-4

Cat. No.: VC16257486

Molecular Formula: C9H6Br2N2O2

Molecular Weight: 333.96 g/mol

* For research use only. Not for human or veterinary use.

(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid - 59128-16-4

Specification

CAS No. 59128-16-4
Molecular Formula C9H6Br2N2O2
Molecular Weight 333.96 g/mol
IUPAC Name 2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Standard InChI InChI=1S/C9H6Br2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15)
Standard InChI Key NBIKVFATUJTDBM-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. Bromine atoms occupy the 6- and 8-positions of the imidazo[1,2-a]pyridine scaffold, while a carboxylic acid group is attached at the 2-position via an acetic acid linker. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number59128-16-4
IUPAC Name2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Molecular FormulaC9H6Br2N2O2\text{C}_9\text{H}_6\text{Br}_2\text{N}_2\text{O}_2
Molecular Weight333.96 g/mol
Canonical SMILESC1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br
XLogP32.1 (estimated)

The presence of bromine enhances lipophilicity, while the carboxylic acid group improves aqueous solubility, creating a balance critical for pharmacokinetic optimization .

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict key features:

  • UV-Vis Absorption: Maxima near 280–320 nm due to π→π* transitions in the conjugated heteroaromatic system.

  • Tautomerism: The imidazo[1,2-a]pyridine core may exhibit prototropic tautomerism, influencing reactivity in acidic or basic conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

  • Gould-Jacobs Reaction: Cyclocondensation of 2-aminopyridines with α-haloketones.

  • Bromination Strategies: Electrophilic aromatic bromination using reagents like Br2/FeBr3\text{Br}_2/\text{FeBr}_3 or NBS\text{NBS}.

  • Side-Chain Functionalization: Introduction of the acetic acid group via alkylation or hydrolysis of ester precursors .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Imidazo[1,2-a]pyridine formation2-aminopyridine, bromoacetophenone, 120°C
2DibrominationBr2\text{Br}_2, CHCl3\text{CHCl}_3, 0°C
3Acetic acid incorporationEthyl bromoacetate, K₂CO₃, DMF

Challenges include regioselective bromination and avoiding over-halogenation, necessitating precise stoichiometric control.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: Bromine atoms at positions 6 and 8 are susceptible to displacement by amines or alkoxides.

  • Carboxylic Acid Derivatives: The -COOH group can form esters, amides, or salts, expanding derivatization potential.

  • Metal-Catalyzed Couplings: Potential for Suzuki-Miyaura cross-coupling using the bromine sites.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.1–1 mg/mL (pH 7.4), enhanced under alkaline conditions due to deprotonation of the carboxylic acid.

  • Thermal Stability: Decomposition observed above 200°C, with the bromine substituents contributing to lower thermal resilience compared to non-halogenated analogs .

Crystallographic Data

Single-crystal X-ray diffraction data is unavailable, but molecular docking studies suggest a planar heteroaromatic system with dihedral angles <10° between the imidazole and pyridine rings, promoting π-stacking interactions.

Biological Interactions and Applications

Supplier Specifications and Industrial Use

Commercial suppliers provide the compound as a white powder (99% purity) for research applications, particularly in:

  • Pharmaceutical Intermediates: Serving as a precursor in kinase inhibitor synthesis.

  • Chemical Probes: Investigating bromine’s role in modulating bioactivity .

Table 3: Supplier Overview

SupplierPurityPackagingApplication
Dayang Chem (Hangzhou)98%1 kgSynthesis intermediates
Henan New Blue Chemical99%25 kg/drumAPI development

Future Research Directions

  • Synthetic Optimization: Developing regioselective bromination protocols.

  • Biological Screening: Assessing kinase inhibition and cytotoxicity profiles.

  • Formulation Studies: Enhancing bioavailability through salt or prodrug strategies.

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